BenchChemオンラインストアへようこそ!

3-bromo-6-chloro-4-methyl-2H-indazole

Lipophilicity Drug-likeness Permeability

3-Bromo-6-chloro-4-methyl-2H-indazole (CAS 885522-42-9) is a heterocyclic small-molecule building block belonging to the indazole family, characterized by a bicyclic benzene–pyrazole core bearing a bromine atom at C3, a chlorine atom at C6, and a methyl group at C4. With a molecular formula of C8H6BrClN2 and a molecular weight of 245.50 g/mol, this compound presents a distinctive multi-substituted scaffold that enables regioselective functionalization strategies unavailable to simpler indazole analogs.

Molecular Formula C8H6BrClN2
Molecular Weight 245.5 g/mol
CAS No. 885522-42-9
Cat. No. B1614052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-chloro-4-methyl-2H-indazole
CAS885522-42-9
Molecular FormulaC8H6BrClN2
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NNC(=C12)Br)Cl
InChIInChI=1S/C8H6BrClN2/c1-4-2-5(10)3-6-7(4)8(9)12-11-6/h2-3H,1H3,(H,11,12)
InChIKeyGJFHHIKRDSHLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-4-methyl-2H-indazole (CAS 885522-42-9): A Dual-Halogenated Indazole Building Block for Drug Discovery


3-Bromo-6-chloro-4-methyl-2H-indazole (CAS 885522-42-9) is a heterocyclic small-molecule building block belonging to the indazole family, characterized by a bicyclic benzene–pyrazole core bearing a bromine atom at C3, a chlorine atom at C6, and a methyl group at C4 . With a molecular formula of C8H6BrClN2 and a molecular weight of 245.50 g/mol, this compound presents a distinctive multi-substituted scaffold that enables regioselective functionalization strategies unavailable to simpler indazole analogs . Its computed XLogP3-AA of 3.6 and topological polar surface area (TPSA) of 28.7 Ų position it as a moderately lipophilic fragment suitable for lead optimization programs targeting intracellular protein–ligand binding sites [1].

Why Generic Substitution Fails for 3-Bromo-6-chloro-4-methyl-2H-indazole: Comparator Profiling for Informed Sourcing Decisions


Halogenated indazole building blocks with the same molecular formula (C8H6BrClN2) can differ fundamentally in substitution pattern, tautomeric form, and resultant reactivity. The 3-bromo-6-chloro-4-methyl substitution pattern is one of at least six positional isomers sharing the C8H6BrClN2 formula . Attempting to substitute 3-bromo-6-chloro-4-methyl-2H-indazole with its des-methyl analog (3-bromo-6-chloro-1H-indazole, CAS 885521-34-6) eliminates the C4 methyl group, reducing lipophilicity (ΔLogP ≈ 0.4–0.75 log units) and removing steric shielding that influences subsequent C7 functionalization regioselectivity [1][2]. Substituting with 3,6-dibromo-4-methyl-2H-indazole (CAS 885523-91-1) replaces the C6 chlorine with bromine, altering chemoselectivity in sequential cross-coupling strategies because both halogens are now identically reactive, precluding ordered C3-then-C6 elaboration . Furthermore, the 2H-indazole tautomeric form of this compound, as opposed to the thermodynamically more common 1H-indazole tautomer, carries distinct N–H acidity and N-alkylation regioselectivity that directly impact downstream derivatization outcomes [3].

Quantitative Differentiation Evidence: 3-Bromo-6-chloro-4-methyl-2H-indazole vs. Closest Indazole Analogs


LogP Differentiation: Enhanced Lipophilicity Over Des-Methyl and Mono-Halogenated Analogs

The target compound exhibits a computed LogP of 3.95 (Chemsrc) or XLogP3-AA of 3.6 (Guidechem), which is 0.75 log units higher than its des-methyl analog 3-bromo-6-chloro-1H-indazole (XLogP3-AA 3.2, PubChem) [1], 1.07 log units higher than 6-chloro-4-methyl-1H-indazole (LogP 2.88, Chemsrc) lacking the C3 bromine , and 0.60 log units higher than 3-bromo-4-methyl-2H-indazole (LogP 3.35, Chemsrc) lacking the C6 chlorine . This higher lipophilicity arises from the additive contributions of bromine, chlorine, and the methyl group on the indazole core, and translates to increased predicted membrane permeability for derived compounds.

Lipophilicity Drug-likeness Permeability

Dual Halogen Reactivity Handles: Chemoselective Sequential Cross-Coupling Enabled by Br/Cl Discrimination

The target compound bears a bromine atom at C3 and a chlorine atom at C6, providing two electronically and sterically distinct leaving groups for transition-metal-catalyzed cross-coupling . Aryl bromides react approximately 10- to 100-fold faster than aryl chlorides in standard Pd-catalyzed Suzuki-Miyaura couplings, enabling ordered, chemoselective C3 elaboration before C6 functionalization without protecting-group strategies [1]. In contrast, 3,6-dibromo-4-methyl-2H-indazole (CAS 885523-91-1) carries two identically reactive bromine atoms, which precludes chemoselective sequential coupling; the mono-brominated analog 3-bromo-4-methyl-2H-indazole (CAS 1082042-31-6) offers only a single reactive handle, limiting scaffold diversification to a single vector . Similarly, 6-chloro-4-methyl-1H-indazole (CAS 885520-87-6) lacks the C3 halogen entirely, requiring a separate halogenation step before cross-coupling at this position.

Cross-coupling Suzuki-Miyaura Chemoselectivity

Molecular Weight and Physicochemical Property Differentiation vs. Closest Indazole Isomers

The target compound (MW 245.50 g/mol) occupies a distinct physicochemical space relative to its closest analogs, with a boiling point of 382.5±37.0 °C that is 14.0 °C higher than 3-bromo-6-chloro-1H-indazole (368.5±22.0 °C), 37.5 °C higher than 3-bromo-4-methyl-2H-indazole (345.0±22.0 °C), and 56.4 °C higher than 6-chloro-4-methyl-1H-indazole (326.1±22.0 °C) . Its density (1.8±0.1 g/cm³) is higher than that of 3-bromo-4-methyl-2H-indazole (1.7±0.1 g/cm³) and 6-chloro-4-methyl-1H-indazole (1.4±0.1 g/cm³), reflecting the mass contribution of the second halogen. The vapor pressure (0.0±0.8 mmHg at 25 °C) is lower than that of 6-chloro-4-methyl-1H-indazole (0.0±0.7 mmHg), indicating reduced volatility advantageous for storage and handling.

Molecular weight Boiling point Density Volatility

Tautomeric Form: 2H-Indazole Designation and Implications for N-Alkylation Regioselectivity

The compound is formally designated as the 2H-indazole tautomer, contrasting with the more thermodynamically stable 1H-indazole tautomer (ΔG ≈ 2.3 kcal/mol favoring 1H in the parent system) . While 1H-indazole is generally the predominant form, theoretical studies demonstrate that specific substituent patterns—including electron-withdrawing groups at C3 and C6—can stabilize the 2H-tautomer, altering N-1 vs. N-2 nucleophilicity and electrophilic alkylation regioselectivity [1]. The 3-bromo-6-chloro-4-methyl substitution pattern, with its electron-withdrawing halogens and electron-donating methyl group, presents a unique electronic environment that influences tautomeric equilibrium and, consequently, the regiochemical outcome of N-functionalization reactions relative to 1H-indazole-derived building blocks such as 3-bromo-6-chloro-1H-indazole [2].

Tautomerism N-alkylation Regioselectivity

Commercial Availability: Documented Purity and Supplier Landscape for Procurement Decisions

The target compound is commercially available from multiple suppliers with purity specifications of 98% (Leyan, product #2132173) and 99% (Guidechem-listed supplier) . In comparison, the des-methyl analog 3-bromo-6-chloro-1H-indazole is offered at 95% minimum purity by several vendors (AKSci cat# Y4528) , while 6-chloro-4-methyl-1H-indazole is available at 95–97% purity (AKSci cat# 0872DC, ChemicalBook-listed suppliers) . The higher typical purity specification of the target compound (98–99% vs. 95–97% for comparators) reduces the burden of pre-use purification and ensures more consistent stoichiometric control in subsequent synthetic transformations.

Commercial sourcing Purity specification Supply chain

Procurement-Guided Application Scenarios for 3-Bromo-6-chloro-4-methyl-2H-indazole (CAS 885522-42-9)


Ordered Divergent Library Synthesis via Sequential Suzuki-Miyaura Coupling

The differential reactivity of the C3–Br (fast oxidative addition) and C6–Cl (slow oxidative addition) bonds enables a two-step, one-pot or sequential Suzuki-Miyaura strategy: first coupling at C3 with an arylboronic acid under mild Pd(PPh₃)₄ conditions, followed by a second coupling at C6 using a more active catalyst system (e.g., Pd(dppf)Cl₂ or a biarylphosphine ligand) with heating [1]. This ordered approach eliminates statistical product mixtures that arise when both halogens are identical (as in 3,6-dibromo-4-methyl-2H-indazole), yielding a single 3,6-diarylated indazole product with two distinct aryl substituents in a predictable sequence [2].

C7-Selective Functionalization Leveraging the 4-Methyl Directing Group

The C4 methyl group exerts a steric and electronic directing effect that enables regioselective C7 bromination with N-bromosuccinimide (NBS) under photoredox or electrophilic conditions, as demonstrated for 4-substituted NH-free indazoles [1]. Subsequent C7 Suzuki-Miyaura coupling provides a third diversification vector orthogonal to the C3 and C6 handles. This C4→C7 directing effect is absent in the des-methyl analog 3-bromo-6-chloro-1H-indazole (CAS 885521-34-6), which lacks the steric bias required for C7-selective electrophilic aromatic substitution [2].

Kinase Inhibitor Fragment and Lead Optimization Scaffold

Indazole-based kinase inhibitors, including FGFR4 and TTK/PLK4/Aurora kinase inhibitor programs, have demonstrated that 3,6-disubstituted indazoles with a C4 methyl group achieve low-nanomolar potency in cancer cell lines (IC₅₀ values from 0.23 to 1.15 μM in vitro) [1][2]. The 3-bromo-6-chloro-4-methyl-2H-indazole scaffold provides the exact substitution geometry found in advanced leads, offering a validated starting point for fragment growing or scaffold hopping without requiring de novo halogenation or methylation steps [3]. Its computed LogP of 3.6–3.95 aligns with the lipophilicity range preferred for kinase ATP-binding site occupancy, providing a favorable starting point for hit-to-lead optimization relative to more polar des-methyl or des-halogen analogs .

Stable Building Block Inventory for Multi-Project Parallel Synthesis Operations

With a boiling point of 382.5 °C and vapor pressure of ~0 mmHg at 25 °C, the compound exhibits low volatility amenable to automated solid-dispensing platforms and long-term storage without special containment beyond standard desiccated conditions [1]. Its availability at 98–99% purity from multiple suppliers reduces quality-control variability across procurement lots, making it suitable for core-fragment collections in medium-throughput parallel synthesis operations where batch-to-batch consistency directly impacts library integrity [2].

Quote Request

Request a Quote for 3-bromo-6-chloro-4-methyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.